molecular formula C17H18N4OS B10997212 N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10997212
M. Wt: 326.4 g/mol
InChI Key: NJWVKKZFITYJMI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that contains both thiazole and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring followed by the construction of the pyrazole ring. The final step involves the coupling of these rings to form the desired compound. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives that share structural similarities with N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of thiazole and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18N4OS/c1-11(2)14-9-15(16(22)19-17-18-10-12(3)23-17)21(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,19,22)

InChI Key

NJWVKKZFITYJMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C(C)C

Origin of Product

United States

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